

# Technical Guide: $^1\text{H}$ NMR Spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine

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## Compound of Interest

Compound Name: 6-Bromo-N,N-dimethylpyridazin-3-amine

Cat. No.: B169425

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the  $^1\text{H}$  NMR spectrum of **6-Bromo-N,N-dimethylpyridazin-3-amine**. Due to the absence of publicly available experimental spectral data, this guide utilizes a predicted  $^1\text{H}$  NMR spectrum to facilitate the understanding of its key features. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding predicted  $^1\text{H}$  NMR signals.

## Predicted $^1\text{H}$ NMR Spectral Data

The following table summarizes the predicted  $^1\text{H}$  NMR spectral data for **6-Bromo-N,N-dimethylpyridazin-3-amine**. The prediction was performed using a standard NMR prediction engine and is intended to provide an illustrative representation of the expected spectrum.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz	Integration
H-4	7.25	Doublet (d)	9.3	1H
H-5	6.90	Doublet (d)	9.3	1H
N(CH <sub>3</sub> ) <sub>2</sub>	3.10	Singlet (s)	N/A	6H

## Experimental Protocol for <sup>1</sup>H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a <sup>1</sup>H NMR spectrum of **6-Bromo-N,N-dimethylpyridazin-3-amine**.

### 2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **6-Bromo-N,N-dimethylpyridazin-3-amine**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) are common choices for similar compounds.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
- **Capping:** Securely cap the NMR tube.

### 2.2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal resolution.
- Tuning and Shimming: Tune the probe to the  $^1\text{H}$  frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time (aq): 3-4 seconds.
  - Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient.
  - Temperature: Standard probe temperature (e.g., 298 K).
- Data Acquisition: Initiate the data acquisition.

### 2.3. Data Processing

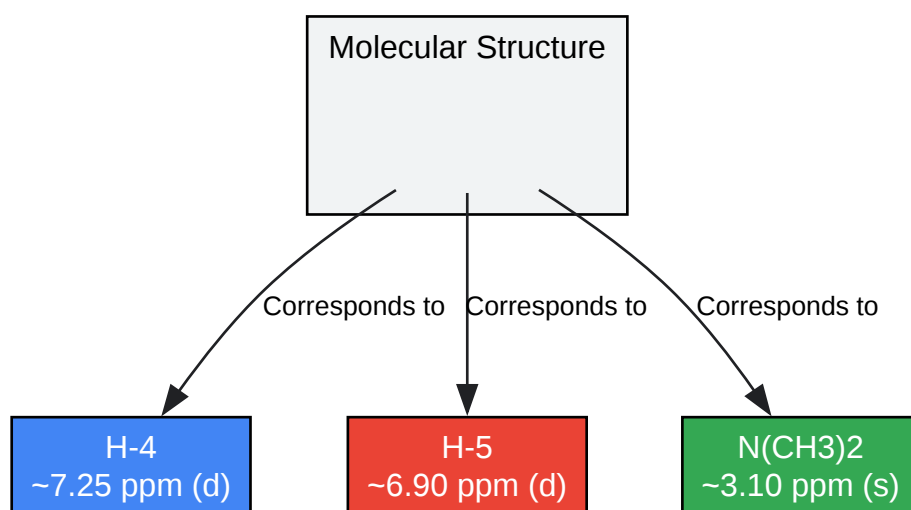
- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
- Integration: Integrate the signals to determine the relative number of protons for each resonance.
- Peak Picking: Identify and label the chemical shifts of all peaks.

- Coupling Constant Measurement: Measure the coupling constants (J-values) for any split signals.

## Visualization of Molecular Structure and Predicted $^1\text{H}$ NMR Signals

The following diagram illustrates the chemical structure of **6-Bromo-N,N-dimethylpyridazin-3-amine** and the logical relationship between its protons and their predicted signals in the  $^1\text{H}$  NMR spectrum.

Predicted  $^1\text{H}$  NMR Signaling of 6-Bromo-N,N-dimethylpyridazin-3-amine



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Caption: Molecular structure and its predicted  $^1\text{H}$  NMR signals.

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